![molecular formula C10H10F3NO4S B1412283 N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine CAS No. 1858257-23-4](/img/structure/B1412283.png)
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
Overview
Description
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a glycine moiety through a methylsulfonyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate:
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative.
Glycine Coupling: Finally, the methylsulfonyl derivative is coupled with glycine or its ester derivative under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Desulfonylated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Therapeutic Agent Development
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is being explored as a lead compound for the development of new drugs targeting various biological pathways. Its interaction with glycine receptors suggests potential applications in treating neurological disorders, such as anxiety and depression, by modulating neurotransmission pathways.
Receptor Modulation Studies
Preliminary studies indicate that this compound may influence receptor activity, particularly with the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Enhanced binding affinity to these receptors can lead to neuroprotective effects, making it a candidate for further pharmacological studies.
Biological Membrane Studies
Due to its lipophilicity imparted by the trifluoromethyl group, this compound is useful in studying biological membranes and enzyme interactions. This property allows researchers to investigate how compounds penetrate cellular membranes and their subsequent effects on cellular functions.
Structure-Activity Relationship (SAR) Studies
Research into SAR has revealed that modifications of substituents on the compound can significantly influence its binding affinity and selectivity for target receptors. This insight is crucial for designing more effective therapeutic agents with enhanced specificity and reduced side effects.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Results showed significant reductions in neuronal loss and improved cognitive function, suggesting its potential utility in treating conditions like Alzheimer's disease.
Case Study 2: Interaction with Glycine Receptors
Another research effort focused on the compound's binding affinity to glycine receptors. The findings indicated that modifications to the methylsulfonyl group could enhance receptor binding, leading to increased neurotransmission modulation, which is critical for developing treatments for mood disorders.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Methylsulfonyl)-N-phenylglycine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(Trifluoromethylsulfonyl)-N-phenylglycine: Contains a trifluoromethylsulfonyl group instead of a methylsulfonyl group, leading to variations in reactivity and stability.
Uniqueness
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine (commonly referred to as compound 1 ) is a sulfonamide derivative characterized by a methylsulfonyl group and a trifluoromethyl-substituted phenyl moiety attached to a glycine backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmission pathways and interacting with various receptors.
Chemical Structure and Properties
The chemical formula for compound 1 is . The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The sulfonyl group is known for forming strong interactions with target proteins, potentially modulating their activity.
Research indicates that compound 1 interacts with neurotransmitter receptors, particularly glycine receptors and N-methyl-D-aspartate (NMDA) receptors. These interactions can influence synaptic plasticity and memory function, suggesting a neuroprotective role. The trifluoromethyl substitution may enhance the compound's ability to penetrate biological membranes, facilitating its action on target receptors.
Binding Affinity Studies
Preliminary studies have demonstrated that compound 1 exhibits significant binding affinity to NMDA receptors. This binding is crucial for its potential applications in neuropharmacology, particularly in treating conditions like schizophrenia and other cognitive disorders .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of compound 1 relative to structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine | Trifluoromethyl at position 3 | Potentially different receptor interactions |
Glycine | Simple amino acid | Baseline for biological activity comparison |
Sulfamethoxazole | Sulfonamide antibiotic | Primarily used for antibacterial purposes |
The structural differences, particularly the position of the trifluoromethyl group, may lead to variations in receptor interaction profiles and biological activity.
Neuroprotective Effects
In a study examining the neuroprotective effects of compound 1, researchers found that it significantly inhibited excitotoxicity induced by NMDA receptor overactivation in neuronal cultures. This suggests its potential as a therapeutic agent in neurodegenerative diseases .
Antiproliferative Activity
Another investigation explored the antiproliferative properties of compound 1 against various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity, particularly against ovarian cancer cells, highlighting its potential role in oncology .
Future Directions
Further pharmacological studies are necessary to elucidate the full spectrum of biological activities associated with compound 1. Investigating its interaction profiles with other neurotransmitter systems and conducting in vivo studies will be critical for understanding its therapeutic potential.
Properties
IUPAC Name |
2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLLMGSIMBLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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